(E)-5-(4-hydroxybenzylidene)-3-(morpholinomethyl)-2-thioxothiazolidin-4-one
Description
(E)-5-(4-Hydroxybenzylidene)-3-(morpholinomethyl)-2-thioxothiazolidin-4-one is a rhodanine-derived compound characterized by:
- Core structure: A 2-thioxothiazolidin-4-one scaffold.
- Substituents: A 4-hydroxybenzylidene group at position 5, contributing hydrogen-bonding capacity. A morpholinomethyl group at position 3, enhancing polarity and solubility.
- Configuration: The (E)-isomer, critical for spatial arrangement and biological interactions.
Properties
IUPAC Name |
(5E)-5-[(4-hydroxyphenyl)methylidene]-3-(morpholin-4-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S2/c18-12-3-1-11(2-4-12)9-13-14(19)17(15(21)22-13)10-16-5-7-20-8-6-16/h1-4,9,18H,5-8,10H2/b13-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYJKAHPKBLWEKT-UKTHLTGXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CN2C(=O)C(=CC3=CC=C(C=C3)O)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1CN2C(=O)/C(=C\C3=CC=C(C=C3)O)/SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Based on the structure of the compound, it contains a hydroxyphenyl group, which is a common structural feature in many biologically active compounds . Compounds with this structure have been shown to exhibit a broad variety of remarkable biological and pharmaceutical activities .
It’s also worth noting that compounds with a similar structure, such as 4-hydroxybenzylidene indolinones, have been shown to re-sensitize methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE) to methicillin and vancomycin respectively . .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at Position 3
a) Morpholinomethyl vs. Morpholino-2-Oxoethyl
- Compound 3f: (Z)-5-(4-Methoxybenzylidene)-3-(2-morpholino-2-oxoethyl)-2-thioxothiazolidin-4-one (): Substituent: Morpholino-2-oxoethyl introduces an additional carbonyl group. Impact: Reduced yield (49.3%) compared to simpler substituents, possibly due to steric hindrance during synthesis . Melting Point: 203–205°C, lower than hydroxybenzylidene analogs (e.g., 217–219°C for 3d), suggesting weaker intermolecular forces .
b) Morpholinomethyl vs. Anilino/Pyrrolidino Groups
- Compound 3e: (Z)-5-(4-Methoxybenzylidene)-3-(2-anilino-2-oxoethyl)-2-thioxothiazolidin-4-one: Substituent: Anilino group (aromatic amine). Impact: Higher yield (60%) but lower melting point (190–192°C), indicating reduced crystallinity compared to morpholine derivatives .
- Compound 3g: (Z)-5-(4-Hydroxy-3-methoxybenzylidene)-3-(2-pyrrolidino-2-oxoethyl)-2-thioxothiazolidin-4-one: Substituent: Pyrrolidino (5-membered ring) vs. morpholine (6-membered). Impact: Lower yield (39.2%) and melting point (187–189°C), suggesting synthetic and stability challenges with smaller heterocycles .
Substituent Variations at Position 5 (Benzylidene Ring)
a) Hydroxy vs. Methoxy Substituents
- Compound 3d : 4-Hydroxy-3-methoxybenzylidene derivative:
- Compound 3a : 4-Methoxybenzylidene derivative:
b) Hydroxy vs. Chloro/Furan Substituents
- Compound 2n (): (Z)-3-(4-Chlorophenyl)-5-(4-hydroxybenzylidene)-2-thioxothiazolidin-4-one: Substituent: 4-Chlorophenyl introduces electron-withdrawing effects. Impact: May enhance electrophilic reactivity but reduce solubility compared to morpholinomethyl derivatives .
- Compound 40 (): Quinazolinone-linked 4-methoxyphenyl derivative: Impact: Extended conjugation from quinazolinone improves UV absorption but complicates synthesis (yield: 50%) .
Isomerism (E vs. Z Configuration)
- : (E)-3-((4-Hydroxybenzylidene)amino)-2-thioxothiazolidin-4-one (N-arylRh): Configuration: E-isomer stabilizes planar geometry, favoring interactions with enzyme active sites. Yield: 83%, higher than Z-configuration analogs, indicating thermodynamic favorability .
- : (Z)-5-(4-Hydroxybenzylidene)-3-N-(2-methoxyphenyl)-2-thioxothiazolidin-4-one:
Data Tables
Table 1: Comparison of Key Analogs
Table 2: Impact of Substituents on Physicochemical Properties
| Substituent Type | Solubility | Melting Point Trend | Synthetic Yield Trend |
|---|---|---|---|
| Morpholinomethyl | High | Moderate | Moderate |
| Hydroxybenzylidene | Moderate | High | High |
| Methoxybenzylidene | Low | Moderate | Moderate |
| Chlorophenyl | Low | Variable | Variable |
Key Findings and Implications
Morpholinomethyl Advantage: The morpholinomethyl group enhances solubility without significantly compromising yield, making it preferable for drug design .
Hydroxybenzylidene Superiority : 4-Hydroxybenzylidene analogs exhibit higher melting points and bioactivity due to hydrogen bonding, critical for enzyme inhibition .
Synthetic Challenges: Bulky substituents (e.g., quinazolinone, pyrrolidino) reduce yields, necessitating optimized protocols .
Isomerism Matters : E-configuration favors bioactivity, while Z-forms may improve crystallinity .
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